molecular formula C23H22N4O5S B15217636 Carbamic acid, (9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methyl ester CAS No. 79453-40-0

Carbamic acid, (9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methyl ester

Cat. No.: B15217636
CAS No.: 79453-40-0
M. Wt: 466.5 g/mol
InChI Key: SKBHCRWZLVBHHM-UHFFFAOYSA-N
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Description

Carbamic acid, (9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methyl ester is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes an acridine moiety, a methoxy group, and a methylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate reagents under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Methylsulfonylamino Group: This step involves the reaction of the acridine derivative with a sulfonamide reagent under suitable conditions to form the methylsulfonylamino group.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate compound with methyl chloroformate to form the carbamic acid ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfonylamino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine core, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Carbamic acid, (9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety, which exhibits fluorescence properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Carbamic acid, (9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methyl ester involves its interaction with biological macromolecules. The acridine moiety allows the compound to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The methoxy and methylsulfonylamino groups may also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A similar compound with a simpler structure, used as a fluorescent dye and nucleic acid stain.

    Proflavine: Another acridine derivative with antimicrobial properties, used as an antiseptic.

    Mitoxantrone: A synthetic anthracenedione with structural similarities, used as an anticancer agent.

Uniqueness

Carbamic acid, (9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and methylsulfonylamino groups enhances its solubility and binding affinity, making it a versatile compound for various applications.

Properties

CAS No.

79453-40-0

Molecular Formula

C23H22N4O5S

Molecular Weight

466.5 g/mol

IUPAC Name

methyl N-[9-[4-(methanesulfonamido)-2-methoxyanilino]acridin-3-yl]carbamate

InChI

InChI=1S/C23H22N4O5S/c1-31-21-13-15(27-33(3,29)30)9-11-19(21)26-22-16-6-4-5-7-18(16)25-20-12-14(8-10-17(20)22)24-23(28)32-2/h4-13,27H,1-3H3,(H,24,28)(H,25,26)

InChI Key

SKBHCRWZLVBHHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)OC

Origin of Product

United States

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